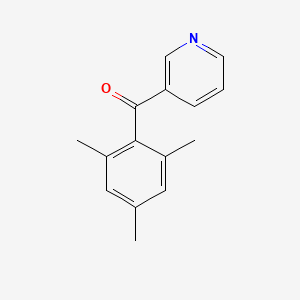
Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- (CAS Number: 50378-87-5), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methanone group and a 2,4,6-trimethylphenyl moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.
Biological Activity Overview
The biological activity of Methanone, 3-pyridinyl(2,4,6-trimethylphenyl)- has been investigated in several studies. Key findings include:
- Antioxidant Activity : Some derivatives of pyridine compounds have shown significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress.
- Anticancer Potential : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Effects : There is evidence suggesting that this compound may possess antimicrobial properties against certain bacteria and fungi. These effects are likely due to the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of Methanone with modifications on the pyridine ring. The synthesized compounds were evaluated for their biological activities, revealing that specific substitutions enhanced their efficacy against cancer cell lines .
- Fluorescence Studies : Research on related compounds indicated that the introduction of mesityl groups significantly improved fluorescence properties. This suggests potential applications in bioimaging and as fluorescent probes in biological systems .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to Methanone could inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential .
Data Tables
The following table summarizes key biological activities observed in studies involving Methanone derivatives:
Properties
CAS No. |
50378-87-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
pyridin-3-yl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)14(12(3)8-10)15(17)13-5-4-6-16-9-13/h4-9H,1-3H3 |
InChI Key |
IJDJQMJXKUYHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















